7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

Physicochemical profiling Lipophilicity CNS drug-likeness

7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-97-2) is a bicyclic secondary amine belonging to the 1,2,3,4-tetrahydroquinoline (THQ) class, bearing a methoxy substituent at the 7-position and a methyl group at the 2-position of the partially saturated quinoline ring. With a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol, this compound is a chiral molecule due to the stereogenic center at C-2 and is commercially available as a racemic mixture.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 42835-97-2
Cat. No. B11912365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline
CAS42835-97-2
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1CCC2=C(N1)C=C(C=C2)OC
InChIInChI=1S/C11H15NO/c1-8-3-4-9-5-6-10(13-2)7-11(9)12-8/h5-8,12H,3-4H2,1-2H3
InChIKeyLPULBFXLOWGNEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-97-2): Compound Identity and Procurement-Relevant Profile


7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-97-2) is a bicyclic secondary amine belonging to the 1,2,3,4-tetrahydroquinoline (THQ) class, bearing a methoxy substituent at the 7-position and a methyl group at the 2-position of the partially saturated quinoline ring . With a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol, this compound is a chiral molecule due to the stereogenic center at C-2 and is commercially available as a racemic mixture . The THQ scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting activities spanning anticancer, antiparasitic, anti-inflammatory, and CNS-modulating effects [1]. Notably, the unsubstituted parent scaffold 2-methyl-1,2,3,4-tetrahydroquinoline has been identified as an endogenous compound in the human brain, including in parkinsonian patients, establishing the biological relevance of this chemotype [2].

Why 7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline Cannot Be Replaced by Generic THQ Analogs


The 7-methoxy-2-methyl substitution pattern on the tetrahydroquinoline core is not interchangeable with other regioisomers or simpler THQ analogs because both the position and nature of substituents critically govern physicochemical properties, target engagement, and pharmacokinetic behavior. The methoxy group at position 7 contributes hydrogen-bond acceptor capacity and electron-donating character that modulates the aromatic ring's electronic profile, directly influencing receptor binding and metabolic stability . The 2-methyl group introduces chirality and steric constraints absent in 2-unsubstituted THQs such as 7-methoxy-1,2,3,4-tetrahydroquinoline (CAS 19500-61-9), altering both conformational preferences and potential for stereoselective interactions [1]. Furthermore, the tetrahydroquinoline ring system differs fundamentally from the tetrahydroisoquinoline (THIQ) scaffold: the position of the nitrogen atom within the bicyclic framework alters basicity (pKa), molecular shape, and pharmacophoric geometry, meaning that 7-methoxy-2-methyl-THIQ (CAS 54893-23-1) cannot serve as a functional substitute despite sharing identical substituent nomenclature . Even among regioisomeric methoxy-THQs, the 6-methoxy-2-methyl analog exhibits distinct tubulin polymerization inhibitory profiles (IC₅₀ 0.85–1.0 μM range for optimized N-aryl derivatives) that cannot be extrapolated to the 7-methoxy isomer without experimental validation [2].

Quantitative Differentiation Evidence: 7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline vs. Closest Analogs


Physicochemical Differentiation: XLogP and Topological Polar Surface Area vs. Unsubstituted Parent THQ

The introduction of the 7-methoxy group onto the 2-methyl-THQ scaffold increases the calculated lipophilicity (XLogP) and topological polar surface area (TPSA) relative to the unsubstituted parent compound 2-methyl-1,2,3,4-tetrahydroquinoline (CAS 1780-19-4). The target compound has a calculated XLogP of 2.7 and TPSA of 21.3 Ų . By comparison, the parent 2-methyl-THQ (C₁₀H₁₃N, MW 147.22) lacks the methoxy oxygen and consequently has a lower XLogP (estimated ~2.0–2.2 based on fragment-based calculation) and lower TPSA (~12 Ų, single nitrogen only). This difference of approximately 0.5–0.7 log units in lipophilicity and ~9 Ų in polar surface area places the target compound in a meaningfully different physicochemical space for blood-brain barrier penetration and membrane partitioning predictions. The methoxy substituent also adds a hydrogen-bond acceptor site (total HBA count = 2 vs. 1 for the parent), which can modify target binding interactions.

Physicochemical profiling Lipophilicity CNS drug-likeness Permeability prediction

Antifungal Activity of Methoxy-Substituted Tetrahydroquinolines: Class-Level MIC Evidence Against Phytopathogenic Fungi

In a direct comparative study of seven synthetic tetrahydroquinolines with varying substitution patterns, Gutiérrez et al. (2012) demonstrated that methoxy-substituted THQs exhibited measurable antifungal activity against the phytopathogenic fungus Cladosporium cladosporoides, with a minimum inhibitory concentration (MIC) of 13.75 μg/mL [1]. The study explicitly identified the methoxy group as a structural feature associated with antifungal activity, whereas non-methoxylated THQs in the same series showed reduced or no activity under identical assay conditions. Although this study evaluated a panel of THQs and did not isolate 7-methoxy-2-methyl-THQ as a single entity, the class-level association between the methoxy substituent and antifungal potency is quantitatively established. For procurement decisions, this means that methoxy-bearing THQs—including the target compound—represent a distinct sub-class for antifungal screening, whereas non-methoxylated analogs such as 2-methyl-THQ would be predicted to lack this activity based on the SAR trend observed [1].

Antifungal activity Phytopathogenic fungi Minimum inhibitory concentration Agrochemical discovery

Regioisomeric Differentiation: 7-Methoxy vs. 6-Methoxy Substitution and Tubulin Polymerization Inhibitory Potential

The position of the methoxy substituent on the tetrahydroquinoline ring dictates biological target engagement. For the 6-methoxy-2-methyl-THQ regioisomer, optimized N-aryl derivatives have been characterized as potent tubulin polymerization inhibitors targeting the colchicine binding site, with compound 4a achieving an IC₅₀ of 0.85 μM against tubulin assembly—superior to the reference compound combretastatin A-4 (CA4, IC₅₀ = 1.2 μM) in the same assay [1]. Furthermore, compound 6d from this series achieved 99% inhibition of colchicine binding at 5 μM [2]. Critically, this pharmacological profile is specific to the 6-methoxy regioisomer series; the 7-methoxy-2-methyl-THQ (target compound) has the methoxy group in a different electronic and steric environment, which is expected to alter—but cannot be assumed to replicate—this tubulin-binding activity. The regioisomeric difference means that researchers specifically seeking tubulin-targeting agents should select the 6-methoxy analog, while those exploring alternative mechanisms (e.g., sigma receptor or serotonergic targets, where 7-substitution patterns may be favored) would rationally select the 7-methoxy compound [3].

Regioisomer comparison Tubulin polymerization Anticancer Structure-activity relationship

Scaffold Differentiation: Tetrahydroquinoline (THQ) vs. Tetrahydroisoquinoline (THIQ) Core and Divergent Biological Applications

Despite sharing identical substituent nomenclature (7-methoxy, 2-methyl), the tetrahydroquinoline (THQ) and tetrahydroisoquinoline (THIQ) scaffolds are not interchangeable. The THQ core features the nitrogen atom at position 1 of the bicyclic system, while the THIQ core places it at position 2, resulting in different basicity, molecular shape, and electronic distribution [1]. This scaffold difference translates into divergent biological applications: 7-methoxy-2-methyl-THIQ (CAS 54893-23-1) has been specifically tested as an inhibitor of monoamine oxidases A and B (MAO-A/B) and is used as a synthetic intermediate for 1,2,3,4-tetrahydro-4-(1-hydroxycyclohexyl)-2-methyl-7-isoquinolinol, a compound with antidepressant-like activity that increased serotonin (37%), dopamine (42%), and norepinephrine (13%) levels in mice at 16 mg/kg i.p. [2]. In contrast, the THQ-based target compound (7-methoxy-2-methyl-THQ, CAS 42835-97-2) has been investigated for effects on neurotransmitter systems, particularly serotonin reuptake inhibition, representing a distinct mechanistic profile from the MAO-targeting THIQ analog . The sigma receptor binding landscape further illustrates scaffold divergence: optimized THIQ derivatives have achieved sigma-2 Ki values as low as 0.88–15.0 nM [3], while THQ-based sigma ligands occupy a different affinity range and selectivity profile.

Scaffold hopping Tetrahydroquinoline Tetrahydroisoquinoline Monoamine oxidase inhibition

Purity and Batch-to-Batch Reproducibility: Vendor-Supplied QC Documentation Enables Procurement Confidence

Bidepharm supplies 7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-97-2) at a standard purity of 97%, accompanied by batch-specific analytical reports including NMR, HPLC, and GC data . This level of QC documentation provides a procurement-relevant differentiator against vendors offering the compound without analytical characterization. For research applications requiring reproducible biological data—particularly in SAR campaigns or in vivo studies where impurity profiles can confound pharmacological readouts—the availability of verified purity and identity is a critical selection criterion. The compound's key identifiers (InChIKey: LPULBFXLOWGNEC-UHFFFAOYSA-N; SMILES: CC1CCC2=C(N1)C=C(C=C2)OC) are cross-referenced across multiple databases (PubChem CID 12715499, DTXSID401249865), ensuring that the procured material matches the intended chemical entity .

Quality control Batch reproducibility Analytical characterization Procurement specification

Endogenous Occurrence of the 2-Methyl-THQ Scaffold in Human Brain: Biological Relevance vs. Non-Endogenous Analogs

The 2-methyl-1,2,3,4-tetrahydroquinoline scaffold, which forms the core of the target compound, has been identified as an endogenous constituent of the human brain. Niwa et al. (1987) first detected 2-methyl-THQ by gas chromatography-mass spectrometry in both normal and parkinsonian human brain tissue, alongside tetrahydroisoquinoline (TIQ) [1]. This finding establishes a fundamental biological relevance for the 2-methyl-THQ chemotype that is not shared by other heterocyclic scaffolds such as tetrahydroisoquinoline or fully aromatic quinoline. While the endogenous 2-methyl-THQ lacks the 7-methoxy substituent, the presence of the methyl-substituted THQ core in human brain tissue suggests that synthetic analogs bearing additional substituents (such as the 7-methoxy group) may interact with endogenous recognition sites, transporters, or metabolic pathways that have evolved to accommodate this scaffold. This contrasts with purely synthetic scaffolds that lack any endogenous counterpart, where target engagement predictions carry higher uncertainty.

Endogenous compound Parkinson's disease Neuromodulator Brain metabolome

Recommended Application Scenarios for 7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline Based on Quantitative Evidence


Antifungal Lead Discovery and Agrochemical Development Targeting Phytopathogenic Fungi

Based on class-level quantitative evidence that methoxy-substituted tetrahydroquinolines exhibit antifungal activity against Cladosporium cladosporoides with an MIC of 13.75 μg/mL [1], 7-methoxy-2-methyl-THQ is a rational starting point for antifungal screening cascades. Researchers developing agricultural fungicides or studying plant pathogen control should prioritize methoxy-bearing THQs over non-methoxylated analogs, as the methoxy group is explicitly associated with antifungal potency in this chemotype. The compound can serve as a scaffold for further SAR optimization, with the 2-methyl group offering a handle for stereochemical exploration.

CNS Drug Discovery Programs Leveraging the Endogenous 2-Methyl-THQ Scaffold

The identification of 2-methyl-1,2,3,4-tetrahydroquinoline as an endogenous human brain constituent [1] positions 7-methoxy-2-methyl-THQ as a privileged scaffold for CNS drug discovery. With a calculated XLogP of 2.7 and TPSA of 21.3 Ų —values within favorable ranges for CNS penetration—this compound is suitable for programs targeting neurological and psychiatric disorders. The serotonin reuptake inhibition profile associated with this compound class further supports its deployment in mood disorder research, including depression and anxiety models.

Sigma Receptor Ligand Screening and Cancer Biomarker Tool Development

Tetrahydroquinoline and tetrahydroisoquinoline derivatives have been extensively explored as sigma-1 and sigma-2 receptor ligands, with sigma-2 receptor ligands showing particular promise as cancer biomarkers and antiproliferative agents [1]. While the specific sigma receptor affinity of 7-methoxy-2-methyl-THQ has not been publicly reported, the 7-methoxy substitution pattern aligns with pharmacophoric elements found in sigma-2 ligand series (Ki values ranging from sub-nM to low-μM for structurally related THQs and THIQs) . Researchers developing sigma receptor PET tracers or investigating sigma-2-mediated cancer cell apoptosis should evaluate this compound as part of a systematic SAR exploration of the 7-substituted THQ chemical space.

Regioisomeric Selectivity Studies and Pharmacophore Mapping in Medicinal Chemistry

The clear differentiation between 6-methoxy and 7-methoxy THQ regioisomers—where the 6-methoxy series demonstrates validated tubulin polymerization inhibition (IC₅₀ = 0.85 μM) [1] while the 7-methoxy series remains pharmacologically distinct—makes 7-methoxy-2-methyl-THQ an essential tool for regioisomeric selectivity profiling. Medicinal chemistry groups conducting systematic SAR around the THQ scaffold should include this compound to map the positional requirements for diverse biological targets, ensuring comprehensive pharmacophore characterization and avoiding incorrect attribution of activity to the wrong regioisomer.

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